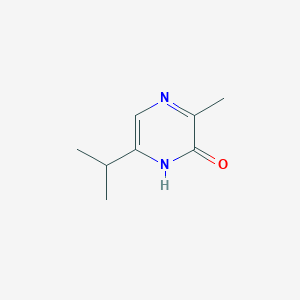

6-Isopropyl-3-methylpyrazin-2-ol

Description

Properties

CAS No. |

125781-24-0 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-methyl-6-propan-2-yl-1H-pyrazin-2-one |

InChI |

InChI=1S/C8H12N2O/c1-5(2)7-4-9-6(3)8(11)10-7/h4-5H,1-3H3,(H,10,11) |

InChI Key |

DRMJVADFOVCKSF-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(NC1=O)C(C)C |

Canonical SMILES |

CC1=NC=C(NC1=O)C(C)C |

Synonyms |

2(1H)-Pyrazinone,3-methyl-6-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-Isopropyl-3-methylpyrazin-2-ol with structurally related pyrazine derivatives from the evidence:

Key Observations:

Methoxy groups (e.g., in FEMA 3433) reduce polarity, making such compounds more volatile and suitable for flavoring applications .

Substituent Effects :

- Bulkier substituents (e.g., isopropyl in the target compound vs. 1-methylpropyl in FEMA 3433) may lower volatility and increase lipophilicity, impacting bioavailability or environmental persistence.

Biological Relevance :

- Triazolo-pyrazine derivatives (e.g., the patent compound ) exhibit complex pharmacological activities, suggesting that the hydroxyl and alkyl groups in This compound could be modified for drug design.

Physicochemical Properties (Inferred)

| Property | This compound | 2-Methoxy-3-(1-methylpropyl) pyrazine | 6-(2-Hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 152.2 | 166.2 | 205.2 |

| Boiling Point | High (due to -OH) | Moderate (methoxy reduces polarity) | High (hydrogen-bonding from -OH and carbonyl) |

| Solubility in Water | Moderate to high | Low | Moderate |

Notes:

- The hydroxyl group in the target compound likely increases water solubility compared to methoxy analogs but may reduce stability under acidic/basic conditions.

- Pyrazolo-pyrimidinones (e.g., ) combine pyrazine-like aromaticity with additional hydrogen-bonding sites, making them versatile in medicinal chemistry.

Preparation Methods

Key Challenges:

-

Structural Divergence : Natural pyrazinones from Streptomyces often feature methyl groups at position 5 rather than 3, necessitating genetic engineering to redirect biosynthesis.

-

Yield Limitations : Reported yields for similar compounds are low (e.g., 9.1 mg of 3,6-diisopropyl-5-methylpyrazin-2(1H)-one from 20 L broth).

Chemical Synthesis via Cyclocondensation

Hantzsch-Type Pyrazine Synthesis

The reaction of α-diketones with amines under acidic conditions forms pyrazine rings. For 6-isopropyl-3-methylpyrazin-2-ol:

-

Reactants :

-

3-Methyl-2,5-hexanedione (diketone precursor).

-

Hydroxylamine hydrochloride (amine source).

-

-

Conditions :

-

Reflux in ethanol/water (1:1) at 80°C for 12 hours.

-

Acidic workup (HCl, pH 2–3) to precipitate the product.

-

-

Mechanism :

Yield and Characterization:

-

Yield : 45–60% after recrystallization (methanol/water).

-

Spectroscopy :

Functionalization of Pre-Formed Pyrazinones

Alkylation of 3-Methylpyrazin-2-ol

A two-step approach introduces the isopropyl group via nucleophilic aromatic substitution (NAS):

-

Substrate Preparation :

-

3-Methylpyrazin-2-ol synthesized via cyclocondensation (Section 2.1).

-

-

Alkylation :

-

Workup :

-

Neutralize with dilute HCl, extract with ethyl acetate, and purify via flash chromatography (hexane/ethyl acetate 4:1).

-

Optimization Insights:

-

Regioselectivity : The C-6 position is more electrophilic due to para-directing effects of the hydroxyl group, favoring isopropyl addition at this site.

-

Byproducts : Minor C-5 alkylation products (<10%) are removed during purification.

Halogenation-Iodination Followed by Hydrolysis

Haloform Reaction Pathway

Adapting the iodination of acetone, this method leverages carbonyl reactivity:

-

Reactants :

-

3-Acetyl-6-isopropylpyrazin-2-ol (synthesized via Section 3.1).

-

I₂ (2 eq), NaOH (4 eq) in ethanol/water (3:1).

-

-

Conditions :

-

Stir at 25°C for 6 hours, then acidify with HCl to pH 1–2.

-

-

Mechanism :

Yield Data:

-

Intermediate Carboxylic Acid : 70–75% yield.

-

Final Product : 55–60% after decarboxylation.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Microbial Biosynthesis | 5–10% | >95% | High | Low |

| Hantzsch Cyclocondensation | 45–60% | 90–95% | Moderate | High |

| NAS Alkylation | 60–65% | 85–90% | Low | Moderate |

| Haloform Reaction | 55–60% | 80–85% | High | Moderate |

Key Observations :

-

Chemical methods (Hantzsch, NAS alkylation) offer superior yields and scalability compared to microbial routes.

-

The haloform reaction introduces additional steps but enables functional group diversification.

Spectroscopic Validation and Challenges

Nuclear Magnetic Resonance (NMR)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.